molecular formula C10H12N4O2 B1653123 Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 175137-48-1

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1653123
CAS No.: 175137-48-1
M. Wt: 220.23 g/mol
InChI Key: MBIBOFFLHPQMDD-UHFFFAOYSA-N
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Description

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo-triazine family This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of N1-(5-methylpyrazol-3-yl)hydrazonoyl chloride with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of pathogenic fungi by interfering with their cellular processes. The exact molecular pathways involved are still under investigation, but it is thought to disrupt the synthesis of essential biomolecules in the target organisms .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate include:

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical properties compared to its analogs. This functional group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-4-16-10(15)9-7(3)14-8(11-12-9)5-6(2)13-14/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIBOFFLHPQMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384795
Record name ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-48-1
Record name Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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